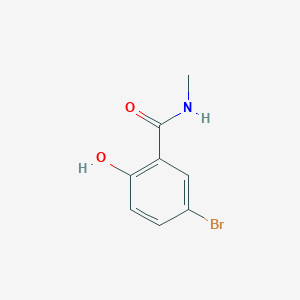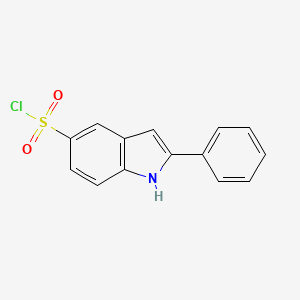
5-Chlorosulfonyl-2-phenylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorosulfonyl-2-phenylindole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The presence of the chlorosulfonyl group in this compound adds to its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 5-Chlorosulfonyl-2-phenylindole typically involves the chlorosulfonation of 2-phenylindole. This reaction is carried out under strongly acidic conditions, often using chlorosulfonic acid (ClSO3H) as the reagent . The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group is introduced at the 5-position of the indole ring . The reaction conditions usually require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
5-Chlorosulfonyl-2-phenylindole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
5-Chlorosulfonyl-2-phenylindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chlorosulfonyl-2-phenylindole involves its interaction with various molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. This reactivity is exploited in the design of drugs and other bioactive compounds .
Comparison with Similar Compounds
Similar compounds to 5-Chlorosulfonyl-2-phenylindole include other chlorosulfonyl-substituted indoles and phenylindoles. These compounds share similar reactivity patterns but differ in their specific biological activities and applications. For example, 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives have shown potent antiviral activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of new molecules and the exploration of biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C14H10ClNO2S |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
2-phenyl-1H-indole-5-sulfonyl chloride |
InChI |
InChI=1S/C14H10ClNO2S/c15-19(17,18)12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H |
InChI Key |
QOFDCPXWMNFAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
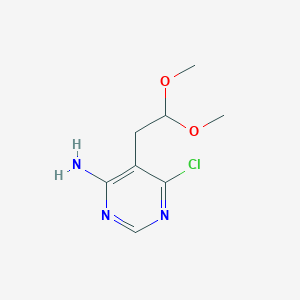
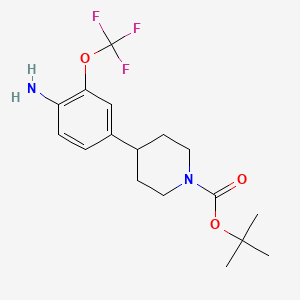
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
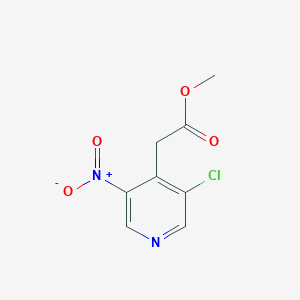
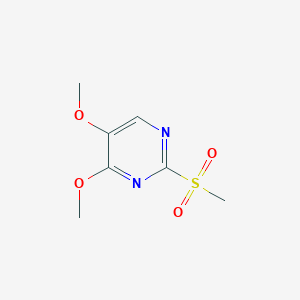

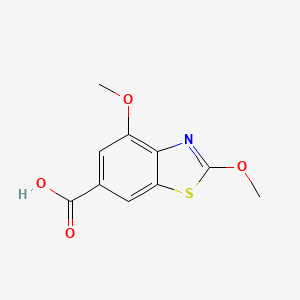
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)
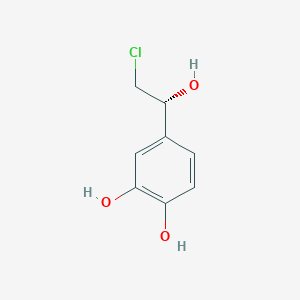
![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
